molecular formula C11H7FNNaO2S B2831523 Sodium 2-[4-(2-fluorophenyl)-1,3-thiazol-2-yl]acetate CAS No. 1864064-08-3

Sodium 2-[4-(2-fluorophenyl)-1,3-thiazol-2-yl]acetate

Cat. No.: B2831523
CAS No.: 1864064-08-3
M. Wt: 259.23
InChI Key: HMPQKQIQBQTEKO-UHFFFAOYSA-M
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Description

Sodium 2-[4-(2-fluorophenyl)-1,3-thiazol-2-yl]acetate is a chemical compound with the molecular formula C₁₁H₇FNNaO₂S It is a derivative of thiazole, a heterocyclic compound containing both sulfur and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Sodium 2-[4-(2-fluorophenyl)-1,3-thiazol-2-yl]acetate typically involves the condensation of 2-fluorobenzaldehyde with thiosemicarbazide to form the thiazole ring. This intermediate is then reacted with chloroacetic acid in the presence of a base such as sodium hydroxide to yield the final product. The reaction conditions often require refluxing in an appropriate solvent like ethanol or methanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the compound’s purity.

Chemical Reactions Analysis

Types of Reactions

Sodium 2-[4-(2-fluorophenyl)-1,3-thiazol-2-yl]acetate can undergo various chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction of the compound can be achieved using reducing agents such as sodium borohydride.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic conditions.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Oxidized thiazole derivatives.

    Reduction: Reduced thiazole derivatives.

    Substitution: Substituted phenyl-thiazole derivatives.

Scientific Research Applications

Sodium 2-[4-(2-fluorophenyl)-1,3-thiazol-2-yl]acetate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial agent.

    Medicine: Explored for its anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of Sodium 2-[4-(2-fluorophenyl)-1,3-thiazol-2-yl]acetate involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes or interfere with cellular pathways, leading to its observed antimicrobial or anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    Thiazole: The parent compound, known for its wide range of biological activities.

    2-Fluorobenzaldehyde: A precursor in the synthesis of the compound.

    Thiosemicarbazide: Another precursor used in the formation of the thiazole ring.

Uniqueness

Sodium 2-[4-(2-fluorophenyl)-1,3-thiazol-2-yl]acetate is unique due to the presence of both the fluorophenyl and thiazole moieties, which confer distinct chemical and biological properties. Its specific structure allows for targeted interactions in various applications, making it a valuable compound in research and industry.

Properties

IUPAC Name

sodium;2-[4-(2-fluorophenyl)-1,3-thiazol-2-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8FNO2S.Na/c12-8-4-2-1-3-7(8)9-6-16-10(13-9)5-11(14)15;/h1-4,6H,5H2,(H,14,15);/q;+1/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMPQKQIQBQTEKO-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=CSC(=N2)CC(=O)[O-])F.[Na+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7FNNaO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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